Swalpamycin

Description

Properties

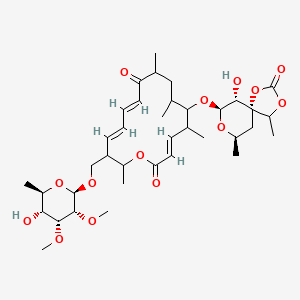

Molecular Formula |

C37H56O14 |

|---|---|

Molecular Weight |

724.8 g/mol |

IUPAC Name |

(3E,11E,13E)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(5R,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |

InChI |

InChI=1S/C37H56O14/c1-19-14-15-28(39)47-23(5)26(18-45-34-32(44-9)31(43-8)29(40)24(6)48-34)12-10-11-13-27(38)20(2)16-21(3)30(19)50-35-33(41)37(17-22(4)46-35)25(7)49-36(42)51-37/h10-15,19-26,29-35,40-41H,16-18H2,1-9H3/b12-10+,13-11+,15-14+/t19?,20?,21?,22-,23?,24-,25?,26?,29-,30?,31-,32-,33+,34-,35+,37+/m1/s1 |

InChI Key |

AAUZLHJDJNJJDM-FUPKSEEZSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]([C@@H](O1)OC3C(CC(C(=O)/C=C/C=C/C(C(OC(=O)/C=C/C3C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)C)C)O)C(OC(=O)O2)C |

Canonical SMILES |

CC1CC(C(=O)C=CC=CC(C(OC(=O)C=CC(C1OC2C(C3(CC(O2)C)C(OC(=O)O3)C)O)C)C)COC4C(C(C(C(O4)C)O)OC)OC)C |

Synonyms |

swalpamycin |

Origin of Product |

United States |

Origin and Biosynthesis of Swalpamycin

Isolation and Characterization of Swalpamycin-Producing Strains

Swalpamycin was initially isolated from the culture broth of a Streptomyces sp. designated Y-84,30967. researchgate.netresearchgate.net The isolation and characterization of antibiotic-producing Streptomyces strains typically involve obtaining soil samples, followed by plating on selective media to isolate actinomycetes. biotech-asia.orgajol.info Morphological, physiological, and biochemical characteristics are then examined. biotech-asia.orgajol.info Molecular techniques, such as 16S rRNA gene sequencing, are crucial for identification and phylogenetic placement. biotech-asia.orgnih.gov

Swalpamycin B has also been isolated from Saccharothrix species, in addition to Streptomyces strains. researchgate.netresearchgate.net

Streptomyces anandii Subspecies swalpus Taxonomy and Phylogeny

Streptomyces anandii subsp. swalpus is identified as a swalpamycin-producing strain. uni-freiburg.denih.gov The genus Streptomyces is a large and representative group of actinomycetes, known for their filamentous and branched mycelial morphology and the production of numerous secondary metabolites, including antibiotics. mdpi.combiorxiv.org Taxonomic classification within the genus Streptomyces relies on a polyphasic approach combining phenotypic, chemotaxonomic, and genotypic characteristics. mdpi.combiorxiv.org While 16S rRNA gene sequence analysis is a standard method for bacterial taxonomy, its resolution can be insufficient to differentiate closely related Streptomyces species, necessitating the use of alternative phylogenetic markers like gyrB and trpB genes, as well as techniques such as Average Nucleotide Identity (ANI) and digital DNA-DNA Hybridization (dDDH). mdpi.combiorxiv.orghh-publisher.comnih.gov

Streptomyces anandii DSM 40535 is a mesophilic bacterium isolated from soil that forms aerial mycelium. dsmz.de It is classified within the domain Bacteria, phylum Actinomycetota, class Actinomycetes, order Kitasatosporales, family Streptomycetaceae, and genus Streptomyces. dsmz.de

Fermentation Methodologies for Optimized Swalpamycin Production in Research Settings

Fermentation is a key method for producing enzymes and secondary metabolites from microorganisms like bacteria and yeast. frontiersin.org Two primary fermentation methods are submerged fermentation (SmF) and solid-state fermentation (SSF). atlantis-press.com SmF involves microbial growth in a liquid nutrient medium, while SSF utilizes a solid substrate. atlantis-press.com

Optimizing fermentation for secondary metabolite production, such as swalpamycin, often involves controlling parameters like temperature, pH, oxygen consumption, and carbon dioxide formation. Nutrient composition, including carbon sources like glucose, also plays a significant role in influencing microbial growth and metabolite production. scielo.br Studies have shown that stirring can be a determining factor for the production of secondary metabolites. scielo.br

Table 1: Comparison of Fermentation Methods

| Feature | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |

| Medium | Liquid nutrient media | Solid substrate |

| Volumetric Productivity | Lower compared to SSF | High |

| Product Concentration | Relatively lower | Relatively high |

| Effluent Generation | More effluent generated | Less effluent generated |

| Equipment Complexity | More complex | Simpler |

Note: This table provides a general comparison of SmF and SSF based on common characteristics observed in fermentation processes for microbial products. Specific outcomes can vary depending on the microorganism and target metabolite.

Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthesis of macrolide antibiotics like swalpamycin involves complex pathways, typically initiated by polyketide synthases (PKS) for the aglycone backbone, followed by glycosylation and other modifications. Precursor incorporation studies are valuable for understanding these pathways by feeding labeled or modified precursors to the producing organism and analyzing the resulting metabolites. nih.govresearchgate.net This can help elucidate the origin of different parts of the molecule and identify key enzymatic steps. nih.govresearchgate.net

Genetic and Enzymatic Basis of Swalpanolide Aglycone Biosynthesis

Swalpamycin contains a novel aglycone called swalpanolide. researchgate.net The biosynthesis of macrolide aglycones typically involves modular type I PKS systems. These large enzymatic complexes sequentially add extender units (e.g., malonyl-CoA, methylmalonyl-CoA) to a growing polyketide chain. The genetic basis lies in the gene clusters encoding these PKS modules and associated enzymes. nih.govnih.govpasteur.fr While specific details for swalpanolide biosynthesis were not extensively found, the biosynthesis of related macrolide aglycones, such as those in aldgamycins and chalcomycin (B1236996), provides insights. nih.gov For instance, the biosynthesis of aldgamycins and chalcomycins is derived from a single gene cluster, with specific enzymes like pyruvate (B1213749) dehydrogenase triggering aldgamycin biosynthesis and an oxidoreductase initiating chalcomycin biosynthesis. nih.gov This suggests that branching and diversification in macrolide structures can arise from the action of specific enzymes within a common biosynthetic pathway. nih.gov

Glycosylation Mechanisms in Swalpamycin Biosynthesis

Glycosylation, the covalent attachment of sugar moieties to a molecule, is a crucial step in the biosynthesis of many natural products, including macrolide antibiotics like swalpamycin, which contains two sugar units. researchgate.netnih.gov Glycosylation can significantly influence the biological activity, solubility, and stability of natural products. nih.govmdpi.com In bacteria, glycosylation mechanisms involve glycosyltransferases (GTs) that transfer sugar residues from activated nucleotide sugars to specific acceptor molecules, such as the macrolide aglycone. mdpi.com

Swalpamycin features sugar attachments at C-5 and 14-CH2 of the aglycone. researchgate.net The C-4'-O-glycosylation of the C-5 β-D-mycaminose is a common occurrence in some macrolide subgroups, involving the addition of L-sugars like α-L-amicetose, α-L-cinerulose, α-L-rhodinose, and α-L-mycarose. nih.gov The specific glycosyltransferases involved in swalpamycin biosynthesis would be encoded within the swalpamycin biosynthetic gene cluster.

Comparative Biosynthesis with Related Macrolides (e.g., Aldgamycins, Chalcomycin)

Swalpamycin is structurally related to other 16-membered macrolides, including aldgamycins and chalcomycin. researchgate.netresearchgate.netacs.org These compounds often share common biosynthetic origins and structural features, such as the 16-membered lactone ring and attached sugar units. researchgate.netacs.org Comparative biosynthetic studies with these related macrolides can reveal shared enzymatic steps and genetic elements, as well as highlight the mechanisms responsible for structural variations.

As mentioned earlier, aldgamycins and chalcomycins are biosynthesized from a single gene cluster, indicating a common foundational pathway. nih.gov The presence of branched sugar units, such as aldgaropyranose and decarboxylated aldgaropyranose (aldgarose-type branched octoses), is a rare feature found in aldgamycins and also relevant to the sugar moieties in swalpamycin. acs.orgresearchgate.net Understanding the enzymes and genes responsible for the biosynthesis of these unique sugars in related macrolides can provide insights into the glycosylation patterns observed in swalpamycin. uni-freiburg.deresearchgate.net

Table 2: Comparison of Swalpamycin with Related Macrolides

| Feature | Swalpamycin | Aldgamycins | Chalcomycin |

| Ring Size | 16-membered | 16-membered | 16-membered |

| Aglycone | Swalpanolide (novel) | Varied | Related to swalpanolide |

| Sugar Units | Two | Typically two | Typically two |

| Branched Sugars | Present | Aldgarose-type octose present acs.orgresearchgate.net | May be present |

| Producing Organisms | Streptomyces sp., Saccharothrix sp. researchgate.netresearchgate.net | Streptomyces sp., Saccharothrix sp. researchgate.netresearchgate.net | Streptomyces sp. researchgate.netacs.org |

Chemical Structure Elucidation of Swalpamycin

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provided crucial data for piecing together the molecular structure of swalpamycin. researchgate.netcolab.wscapes.gov.brfrontiersin.orgresearchgate.netacs.org

¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity of atoms and providing insights into the stereochemistry of swalpamycin. researchgate.netcolab.wscapes.gov.brfrontiersin.orgresearchgate.netacs.org Spectra were typically recorded in CDCl₃ using TMS as an internal standard. researchgate.net Analysis of the ¹H NMR spectrum at 400 MHz provided detailed information about the proton environments within the molecule. researchgate.netresearchgate.net The ¹³C NMR spectrum, recorded at 22.5 MHz, provided chemical shifts for the carbon atoms, aiding in the identification of different functional groups and the carbon skeleton. researchgate.netresearchgate.net Two-dimensional NMR techniques, such as ¹H-¹H COSY, were used to establish proton-proton connectivities and map out spin systems within the molecule. researchgate.net

Here is a sample of ¹³C NMR chemical shifts for swalpamycin:

| Carbon Position | Chemical Shift (ppm) |

| ... | ... |

| 101.1 | Aldgarose carbon |

| 34 | ... |

| 203.3 | Conjugated dienone |

| 165.5 | Lactone |

| 153.7 | Cyclic carbonate |

| 72 | ... |

High-Resolution Mass Spectrometry (HR-MS) was employed to determine the accurate molecular weight and elemental composition of swalpamycin. researchgate.netcolab.wscapes.gov.brfrontiersin.orgresearchgate.netacs.org HR-EI-MS of the trimethylsilyl (B98337) derivative of swalpamycin showed a parent peak at m/z 868.4470, corresponding to a molecular formula of C₃₇H₅₄O₁₄(Si(CH₃)₃)₂. researchgate.net This data supported the molecular formula of C₃₇H₅₆O₁₄ for native swalpamycin and indicated the presence of two hydroxyl groups and an unsaturation number of 10. researchgate.net HR-ESI-MS has also been used in the characterization of swalpamycin B and other related macrolides. frontiersin.orgnih.gov

Here is a sample of HR-MS data for the trimethylsilyl derivative of swalpamycin:

| Peak m/z | Molecular Formula |

| 868.4470 | C₃₇H₅₄O₁₄(Si(CH₃)₃)₂ |

| ... | ... |

While direct X-ray crystallography data for swalpamycin was not explicitly detailed in the search results, X-ray crystallography is a powerful technique for determining the absolute stereochemistry of molecules, particularly for crystalline compounds or their analogs. khanacademy.orgresearchgate.netwikipedia.orgnih.govreddit.com The stereochemistry of related 16-membered macrolide antibiotics like chalcomycin (B1236996) has been established using X-ray crystallography. capes.gov.br This technique provides a three-dimensional picture of the atomic arrangement, allowing for unambiguous assignment of chiral centers and olefinic bond configurations. wikipedia.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Analysis

Determination of the Swalpanolide Aglycone Structure

The structure elucidation revealed that swalpamycin contains a novel 16-membered macrolide aglycone named swalpanolide. researchgate.netjst.go.jp The aglycone unit in swalpamycin differs from that of mycinamicin IV, notably having a 15-methyl group instead of an ethyl group, representing a novel skeleton. researchgate.netresearchgate.net Comparisons of ¹³C NMR chemical shifts between the aglycone part of swalpamycin and mycinamicin IV corroborated this difference, particularly for signals corresponding to C-14, C-15, and C-16. researchgate.netresearchgate.net

Synthetic Chemistry Approaches to Swalpamycin and Its Analogs

Synthetic Methodologies for Swalpamycin Derivatives and Analogs

Swalpamycin B is a known compound related to Swalpamycin, isolated from natural sources. The development of novel molecules within the macrolide class often involves the synthesis of derivatives or chemical modifications of the macrolactone ring and/or the attached sugar moiety. However, chemical approaches to modify macrolides can face limitations, as certain positions on the ring or sugar may not be easily amenable to desired transformations. General synthetic methodologies relevant to modifying complex molecules with diverse functionalities, such as glycomimetics and C-glycosides, are pertinent to the creation of Swalpamycin analogs, particularly those involving modifications to the sugar components or the creation of stable sugar mimics. The synthesis of other macrolide analogs, such as sparsomycin (B1681979) analogs, demonstrates established approaches for chemical modifications within this class of antibiotics. Beyond traditional chemical synthesis, genetic engineering and metabolic engineering techniques are also employed to modify the biosynthetic gene clusters responsible for macrolide production. These biological approaches can be used to improve compound yield or generate novel analogs with altered structures.

Chemoenzymatic Synthesis and Biocatalysis in Swalpamycin Modification

Chemoenzymatic synthesis and biocatalysis represent powerful approaches for the modification of bacterial natural products, including macrolides like Swalpamycin. Enzymes, particularly those from Streptomyces species such as P450s, are valuable biocatalysts due to their ability to catalyze reactions with high regio- and stereoselectivity, which can be challenging to achieve through conventional synthetic chemistry. These enzymatic capabilities make them attractive for biocatalytic and chemoenzymatic applications in the production of valuable compounds. Biocatalysis is recognized as an enabling technology in pharmaceutical research and development, offering unparalleled selectivity and efficiency for accessing complex chiral structures. Biocatalytic reactions often proceed under mild conditions, such as aqueous solvents at ambient temperature and pressure, contributing to more sustainable synthetic processes. The use of biocatalysis is relevant for various applications, including small-scale synthesis of pharmaceutical metabolites, diversification of lead compounds, and selective modifications. While the provided information mentions Swalpamycin in the context of chemoenzymatic synthesis, specific detailed examples of chemoenzymatic routes directly applied to Swalpamycin or its modification using isolated enzymes were not extensively described in the search results. However, the general principles and advantages of employing biocatalysis and chemoenzymatic methods for macrolide modification are well-established.

Molecular and Cellular Mechanisms of Action of Swalpamycin

Molecular Target Identification and Binding Interactions

Antibiotics that target bacterial ribosomes are crucial in combating bacterial infections. researchgate.net These antibiotics bind to various sites on the ribosome, interfering with different stages of protein synthesis. researchgate.net The majority of antibiotics that block bacterial protein synthesis interfere with processes at either the 30S or 50S subunit of the bacterial 70S ribosome. sigmaaldrich.com

Ribosomal Inhibition and Impact on Bacterial Protein Synthesis

Swalpamycin, as a macrolide antibiotic, is understood to inhibit protein synthesis in bacteria. dp.tech Macrolides typically exert their effect by binding to the bacterial ribosome, thereby disrupting the translation process which is essential for bacterial growth and replication. sigmaaldrich.compatsnap.com Inhibition of protein synthesis can lead to bacterial cell death or stunted growth. patsnap.com

Antibiotics that inhibit protein synthesis interfere with key steps such as the formation of the 30S initiation complex, the formation of the 70S ribosome, and the elongation process of assembling amino acids into a polypeptide. sigmaaldrich.com Macrolides like erythromycin (B1671065), roxithromycin, and clarithromycin, for instance, bind to the 23S rRNA component of the 50S ribosome and interfere with the assembly of 50S subunits or prevent elongation by blocking the polypeptide export tunnel. sigmaaldrich.com Some macrolides may also stimulate the dissociation of peptidyl-tRNA from ribosomes, likely during translocation, as observed with erythromycin, carbomycin, and spiramycin. nih.gov

Investigation of Specific Binding Sites on Ribosomal Subunits

The specific binding site of Swalpamycin on the bacterial ribosome has been a subject of investigation. Macrolide antibiotics are known to bind to the 23S rRNA within the 50S ribosomal subunit. sigmaaldrich.com This binding typically occurs near the peptidyl transferase center and can obstruct the path of the nascent polypeptide chain as it exits the ribosome through the polypeptide export tunnel. sigmaaldrich.com

Studies on ribosomal protein-rRNA cross-linking have helped to identify amino acids and peptide stretches in ribosomal proteins that interact with rRNA, providing insights into the structural and functional implications of these interactions, including those relevant to antibiotic resistance. nih.gov While general mechanisms for macrolides are known, detailed research findings specifically identifying the precise residues or regions on the ribosomal subunits that Swalpamycin interacts with would require further specific studies on this compound.

Cellular Impact and Phenotypic Effects in in vitro Microbial Models

In vitro studies are essential for evaluating the antimicrobial activity of compounds like Swalpamycin against various bacterial and fungal species. ptfarm.plresearchgate.net These studies help to determine the spectrum of activity and the potency of the antibiotic. ptfarm.plnih.gov

While specific detailed research findings on the in vitro cellular impact and phenotypic effects of Swalpamycin in various microbial models were not extensively available in the provided search results, macrolide antibiotics in general are known to inhibit bacterial growth (bacteriostatic) or kill bacteria (bactericidal) depending on the specific macrolide, the concentration used, and the target organism. youtube.com Their effect on protein synthesis ultimately disrupts essential cellular processes, leading to inhibited growth or cell death. patsnap.com

Computational Modeling of Ligand-Target Interactions (e.g., molecular docking, molecular dynamics simulations)

Computational modeling techniques such as molecular docking and molecular dynamics simulations are valuable tools in investigating the interactions between a ligand, such as an antibiotic, and its biological target, like the ribosome. frontiersin.orgimist.manih.gov Molecular docking can predict the preferred binding pose and estimate the binding affinity of a molecule to a target site. nih.govnih.gov Molecular dynamics simulations provide insights into the stability of the ligand-target complex and the dynamic behavior of the interaction over time. imist.mabiorxiv.org

These computational methods can complement experimental studies by providing a detailed, atomic-level understanding of the binding interactions, identifying key residues involved in binding, and exploring the conformational changes that occur upon ligand binding. nih.govnih.gov While computational studies specifically on Swalpamycin's interaction with the ribosome were not found in the provided search results, these techniques have been widely applied to study the mechanisms of action of other antibiotics targeting the ribosome. frontiersin.orgimist.ma Applying such methods to Swalpamycin could provide valuable insights into its specific binding mode and the molecular basis of its activity.

Structure Activity Relationship Sar Studies of Swalpamycin Derivatives

Analysis of Structural Modifications on Biological Activity

Structural modifications to macrolide antibiotics can significantly impact their biological activity, including target affinity, spectrum of activity, and pharmacokinetic properties. While detailed, specific SAR data for a wide range of Swalpamycin derivatives is not extensively reported in the provided search results, the general principles of macrolide SAR, particularly concerning the aglycone core, glycosidic units, and macrocyclic ring conformation, are relevant to understanding the potential impact of modifications to Swalpamycin. Preliminary structure-activity relationships for Swalpamycin have been proposed. periodikos.com.br

Role of the Swalpanolide Aglycone Core in Bioactivity

The aglycone core forms the macrocyclic lactone ring, which is a central structural feature of macrolide antibiotics. In the case of Swalpamycin, the aglycone is a novel structure termed swalpanolide. periodikos.com.brnih.gov The swalpanolide aglycone differs from that of mycinamicin IV, another 16-membered macrolide, notably by possessing a 15-methyl group instead of an ethyl group. periodikos.com.br This difference in the aglycone skeleton suggests that modifications or variations in this core structure can lead to altered interactions with the ribosomal target site, potentially influencing binding affinity and biological potency. The specific chemical shifts in the 13C NMR spectrum of the aglycone part of Swalpamycin corroborate the difference in the 15-position compared to mycinamicin IV. periodikos.com.br

Impact of Macrocyclic Ring Conformation on Biological Function

The macrocyclic ring structure of macrolides like Swalpamycin provides a defined three-dimensional scaffold. The conformation of this macrocyclic ring is critical for its ability to bind effectively to the target site, the bacterial 50S ribosome. nih.gov The macrocycle's conformation influences the spatial presentation of the functional groups on the aglycone and the attached sugars, which are involved in interactions with the ribosome. nih.gov The conformation can affect both the affinity and the specific orientation of the molecule within the binding pocket. Studies on other macrocyclic compounds have highlighted the importance of a rigid or conformationally controlled structure for high-affinity binding. While specific details on the impact of macrocyclic ring conformation on Swalpamycin's biological function are not provided in the search results, the general principle that macrocyclic conformation is vital for target interaction in this class of compounds is well-established.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their structures. QSAR models can help identify the key molecular descriptors that are most influential in determining biological activity, guiding the design of novel derivatives with improved properties. While the provided search results discuss QSAR modeling in general terms and in the context of other compound classes, specific QSAR models developed for Swalpamycin or its derivatives are not detailed. Developing QSAR models for Swalpamycin could involve correlating variations in its structure (e.g., modifications to the aglycone or sugar units) with observed biological activities against relevant bacterial strains.

Rational Design Principles for Enhanced Biological Activity and Specificity

Rational design in drug discovery involves using structural and mechanistic information about the target and the ligand to design new molecules with desired properties, such as enhanced activity, improved specificity, or altered pharmacokinetic profiles. For macrolides like Swalpamycin that target the bacterial ribosome, rational design efforts could focus on understanding the precise binding interactions within the ribosomal pocket and designing modifications to the swalpanolide core or glycosidic units to optimize these interactions. nih.gov This could involve leveraging information from cryo-EM or X-ray crystallography studies of macrolide-ribosome complexes (though specific structures for Swalpamycin were not found in the search results) and using computational tools like molecular docking and dynamics simulations. nih.gov Rational design can also be guided by SAR data and QSAR models, allowing for targeted modifications rather than random screening. While the search results mention rational design in the context of antibiotic development and enzyme engineering nih.gov, specific applications of rational design principles leading to enhanced biological activity or specificity of Swalpamycin derivatives are not described.

Theoretical and Pre Clinical Research Applications of Swalpamycin

Antimicrobial Potential in Laboratory Settings

Swalpamycin has demonstrated antimicrobial activity in laboratory settings. cqvip.comnih.gov

Activity Spectrum against Gram-Positive Bacteria, including Resistant Strains

Swalpamycin is active against Gram-positive bacteria. nih.gov This includes strains that have developed resistance to other macrolides, such as erythromycin-resistant strains. nih.gov The emergence of antibiotic-resistant bacteria, including resistant Gram-positive pathogens like Staphylococcus aureus and Enterococcus species, poses a significant challenge in infectious disease treatment. med.or.jpuoa.grumn.edu The activity of Swalpamycin against resistant Gram-positive strains highlights its potential in addressing this issue. nih.gov

Antifungal and Antiparasitic Activities in Model Organisms

Research has also explored the potential of compounds for antifungal and antiparasitic activities, often utilizing model organisms. While the provided search results specifically mention Swalpamycin's antibacterial activity, the broader context of antimicrobial research includes investigations into antifungal and antiparasitic agents using various model systems. nih.govscielo.brfrontiersin.orgnih.govmdpi.comnih.govmdpi.com For instance, Saccharomyces cerevisiae is used as a model yeast for evaluating antifungal effects, and Galleria mellonella and Babesia duncani are utilized as model organisms for studying antifungal and antiparasitic agents, respectively. scielo.brnih.govnih.gov Although direct evidence for Swalpamycin's antifungal or antiparasitic activity in these specific model organisms is not present in the provided snippets, the general methodologies and model systems used in such research are described.

Theoretical Considerations for Lead Optimization and Analogue Development

Theoretical considerations play a crucial role in the lead optimization and analogue development phases of drug discovery. spirochem.combiobide.comnih.gov Lead optimization involves refining the chemical structure of a promising compound (lead) to enhance its desirable properties, such as potency, selectivity, and stability, while minimizing potential liabilities. spirochem.combiobide.combiobide.com This process often involves systematic structural alterations and the analysis of how these modifications affect the compound's interaction with its biological target. biobide.com Theoretical approaches, including computational chemistry, can be employed to predict and understand the relationship between chemical structure and biological activity, guiding the design of analogues with improved characteristics. spirochem.combiobide.com The development of analogues aims to create compounds with similar core structures but with modifications that may lead to enhanced efficacy, altered spectrum of activity, or improved pharmacokinetic properties. The fact that Swalpamycin is a macrolide antibiotic with a specific structure, including a novel aglycone, provides a basis for theoretical exploration of potential modifications and the synthesis of analogues with potentially improved therapeutic profiles. researchgate.net While the provided information does not detail specific theoretical studies or analogue development efforts for Swalpamycin, the principles of lead optimization and analogue development are generally applicable to promising lead compounds in antimicrobial research. spirochem.combiobide.comnih.gov

Analytical Methodologies for Swalpamycin Research

Chromatographic Techniques for Separation and Purification in Research (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for the separation and purification of Swalpamycin from complex matrices, such as fermentation broths or biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique in chemical and biological research for separating and assaying complex mixtures openaccessjournals.com. HPLC is considered indispensable for the purification of various organic molecules sinobiological.com. Preparative HPLC (Prep HPLC or LC) plays a crucial role in isolating and purifying desired compounds, removing impurities and contaminants gilson.com. This is particularly important in industries requiring high-purity chemicals, including pharmaceutical intermediates and active ingredients gilson.com. Different scales of preparative LC exist, including analytical, semi-preparative, and preparative, defined by factors such as column size and flow rate, although the primary goal remains obtaining purified samples in high yield and purity thermofisher.com.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool used in the analysis of complex samples mdpi.comdp.tech. LC-MS allows for the separation of components by chromatography before their detection and characterization by mass spectrometry mdpi.com. This coupling is utilized in various research areas, including the analysis of natural products and metabolites dp.techstanford.edu. LC-MS/MS, a tandem mass spectrometry technique, provides higher selectivity and sensitivity compared to single-stage MS and can simplify complex sample preparations researchgate.net. It has been applied in the detection of antimicrobial compounds from natural sources atlantis-press.com.

Spectroscopic and Spectrometric Methods for Quantification in Research Studies (e.g., UV-Vis, NMR, HR-MS)

Spectroscopic and spectrometric methods are crucial for the quantification and structural elucidation of Swalpamycin in research.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of UV or visible light through a sample technologynetworks.com. This property is influenced by the sample composition and can provide information on what is in the sample and at what concentration technologynetworks.com. UV-Vis spectroscopy is widely used in various scientific disciplines, including chemical research, for compound identification and purity evaluation technologynetworks.comwepub.org. The UV absorption maxima of Swalpamycin at 216 nm and 280 nm suggest the presence of an α,β-unsaturated lactone and an α,β,γ,δ-unsaturated ketone, respectively researchgate.net. UV-Vis spectroscopy can be used for quantitative analysis based on Beer's Law researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique providing valuable insights into the structure and dynamics of molecules longdom.org. It is widely used for elucidating the chemical structure of organic compounds longdom.org. NMR spectroscopy provides information about the connectivity, stereochemistry, and conformation of molecules longdom.org. Both 1H NMR and 13C NMR spectroscopy have been used in the structural elucidation of Swalpamycin researchgate.netresearchgate.net. Analysis of spectral properties, including 1H and 13C NMR data, was key in determining the structure of Swalpamycin researchgate.netresearchgate.net. For instance, the 1H NMR spectrum of Swalpamycin in CDCl3 at 400 MHz shows specific proton signals researchgate.net. The 13C NMR chemical shifts provide information about the carbon skeleton of the molecule researchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HR-MS) is an analytical technique used to determine the exact molecular masses of compounds with high precision measurlabs.com. This high accuracy is ideal for the identification of molecular structures measurlabs.com. HR-MS operates by ionizing a sample and separating ions based on their mass-to-charge ratio measurlabs.com. The high resolution allows for the discrimination of different chemical species, even those with very similar masses measurlabs.com. HR-MS, specifically HR-electrospray ionization source (ESI)-MS, has been used in the structural elucidation of Swalpamycin and related compounds researchgate.netdoaj.org. The high resolution electron impact mass spectrum (HREI-MS) of the trimethylsilyl (B98337) derivative of Swalpamycin showed a parent peak corresponding to its molecular formula, confirming the presence of hydroxyl groups and indicating the unsaturation number researchgate.net. HRMS provides sensitive and specific measurements for quantification and can also be used for the identification of untargeted compounds based on exact mass measurements researchgate.net.

Bioanalytical Approaches for in vitro and ex vivo Research Sample Analysis

Bioanalytical approaches are employed in research to analyze Swalpamycin in biological samples obtained from in vitro and ex vivo studies. These methods are crucial for quantifying the compound in complex biological matrices. Bioanalytical methods are developed to be fit-for-purpose, particularly for discovery studies advinus.com. For studies intended for regulatory submission, GLP-compliant bioanalysis using fully validated methods is performed advinus.com. Expertise in developing sensitive methods for techniques like LC-MS/MS is essential for analyzing compounds in biological matrices advinus.com.

In vitro and ex vivo systems are at the forefront of infection modeling and drug discovery research nih.gov. Analyzing samples from these systems requires robust bioanalytical techniques. Bioanalytical method development involves optimizing procedures for extracting and detecting the analyte from biological matrices fda.gov. Challenges can arise in bioanalysis, such as the ex vivo conversion of prodrugs to their active forms, which can affect the accuracy of quantification youtube.com. Various stabilization approaches, including temperature control, pH control, and the addition of enzyme inhibitors, may be tested to mitigate such issues during method development youtube.com. While the provided search results discuss bioanalytical methods in general and their application in in vitro and ex vivo studies for other compounds like ticagrelor (B1683153) nih.gov, specific details on the bioanalytical analysis of Swalpamycin in in vitro or ex vivo research samples were not found within the search results. However, the general principles and techniques of bioanalysis, particularly using LC-MS/MS, are applicable to the analysis of macrolide antibiotics like Swalpamycin in biological matrices advinus.com.

Future Perspectives and Research Challenges for Swalpamycin

Elucidation of Undiscovered Biosynthetic Pathway Details and Genetic Engineering for Diversification

A significant challenge and future perspective for Swalpamycin research lies in fully elucidating the intricate details of its biosynthetic pathway. Understanding the enzymatic steps and genetic machinery involved in Swalpamycin production by Streptomyces anandii subsp. swalpus is crucial for rational manipulation and diversification of its structure periodikos.com.br.

Genetic engineering offers powerful tools to modify the biosynthetic pathways of natural products, including macrolides, to generate novel or altered structures ctdbase.orgnih.gov. Approaches such as combinatorial biosynthesis, which involves the application of genetic engineering to modify pathways, can be used to produce new compounds using the host organism's biosynthetic machinery ctdbase.org. Metabolic engineering allows for the targeted modification of a biosynthetic pathway to generate specific structural analogs, particularly useful for complex structures that are chemically challenging to synthesize ctdbase.org. The feasibility of this approach has been demonstrated in the modification of producers of other antibiotics, such as actinorhodin (B73869) and doxorubicin (B1662922) ctdbase.org.

Specifically for macrolides, genetic manipulation of polyketide synthase (PKS) genes and post-PKS tailoring genes can lead to predictable structural changes that are often difficult to achieve through traditional chemical methods nih.gov. Bioinformatic and structural modeling tools can assist in predicting how manipulating these domains might yield viable novel synthetic pathways for generating variants or entirely new compounds nih.gov. Integrating such tools can help in discovering novel gene clusters and predicting the metabolites they synthesize, further aiding the interpretation of experimental data to understand the rules governing PKS function nih.gov. Future research will likely focus on identifying all genes involved in Swalpamycin biosynthesis and employing advanced genetic engineering techniques, potentially including multiplexing tools for rapid screening and optimization of gene combinations, to create a library of Swalpamycin analogs with potentially improved or altered properties.

Exploration of Novel Biological Activities Beyond Antimicrobial Effects

While Swalpamycin is known for its antibacterial activity, particularly against Gram-positive bacteria periodikos.com.br, the exploration of biological activities beyond this primary function represents a key future perspective. Rare actinomycetes, the class of bacteria from which Swalpamycin is derived, are known producers of secondary metabolites with a wide array of bioactivities in addition to antimicrobial effects. These can include cytotoxic, anti-inflammatory, antiparasitic, antifungal, and antiviral activities.

Research into other macrolides from rare actinomycetes has revealed diverse biological actions, such as cytotoxicity against cancer cells, and activities against various pathogens beyond bacteria. Given that macrolides, in general, can exhibit varied therapeutic properties, including antiviral, antiparasitic, and antifungal actions, it is plausible that Swalpamycin or its analogs may possess such activities. Future research efforts should involve comprehensive screening of Swalpamycin and its genetically engineered or synthetically derived variants against a broad range of biological targets and disease models to uncover potential novel applications beyond its established antibacterial use. This could involve investigating its effects on different types of microbial pathogens, as well as exploring non-antimicrobial activities relevant to other diseases.

Advanced Synthetic Strategies for Complex Analogs with Tailored Properties

Developing advanced synthetic strategies is crucial for generating complex Swalpamycin analogs with tailored physicochemical and biological properties. While genetic engineering provides a route to diversify the macrolactone core and introduce certain modifications, chemical synthesis offers complementary flexibility, particularly for introducing specific functional groups or structural motifs that may not be accessible through biological means nih.gov.

The synthesis of complex natural products and their analogs often requires sophisticated strategies to control stereochemistry and construct challenging ring systems. For macrolides like Swalpamycin, chemical modifications can lead to derivatives with altered properties and potentially improved biological activities. Past efforts in synthesizing analogs of other complex molecules, such as duocarmycins and ginkgolides, highlight the importance of developing efficient and convergent synthetic routes to access diverse structural variants for biological evaluation.

Future research will likely focus on developing novel and efficient synthetic methodologies specifically applicable to the Swalpamycin scaffold. This could involve exploring new coupling reactions, stereoselective transformations, and strategies for introducing diverse substituents at various positions of the macrolactone ring and any associated sugar moieties. The goal is to create libraries of analogs that can be systematically evaluated to establish detailed structure-activity relationships, guiding the design of improved or functionally distinct Swalpamycin derivatives. Combining genetic engineering and advanced synthetic approaches in a chemoenzymatic manner could offer even greater potential for generating a wide diversity of Swalpamycin analogs with precisely tailored properties.

Integration of Omics Technologies (e.g., metabolomics, proteomics) in Swalpamycin Research

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, represents a powerful future direction for comprehensive Swalpamycin research. These technologies enable large-scale, holistic analyses of biological systems and can provide deep insights into the producing organism, the biosynthetic process, and the compound's biological effects.

Genomics and transcriptomics can aid in the complete identification and annotation of the Swalpamycin biosynthetic gene cluster, including regulatory elements, and understanding gene expression patterns under different conditions. This is vital for fully elucidating the biosynthetic pathway (Section 9.1). Proteomics can help identify and characterize the enzymes involved in biosynthesis and post-synthetic modifications, as well as reveal cellular protein responses to Swalpamycin exposure. Metabolomics allows for the comprehensive analysis of all metabolites produced by the Streptomyces strain, potentially revealing pathway intermediates, shunt products, or even novel related compounds. Metabolomics can also be used to study the metabolic changes induced in target organisms upon treatment with Swalpamycin, providing insights into its mechanism of action and potential off-target effects.

Integrating data from multiple omics platforms (multi-omics) can provide a more complete picture of the complex biological processes related to Swalpamycin. This integrated approach can accelerate the identification of new drug targets, elucidate mechanisms of action, and aid in the discovery of novel bioactive compounds. For instance, combined genomic and metabolomic screening of Streptomyces species has been shown to be a promising strategy for discovering novel compounds. Applying these technologies to Swalpamycin research will be instrumental in gaining a deeper understanding of its biosynthesis, identifying novel analogs or related compounds, and comprehensively exploring its biological activities and interactions at a molecular level.

Given the nature of the sections focusing on future perspectives and challenges, the search results primarily discuss research strategies and potential outcomes rather than providing specific quantitative data points (e.g., precise yields from hypothetical engineered strains, detailed numerical results from unexplored biological activities) that would be suitable for populating a detailed interactive data table within these specific sections. Therefore, a data table is not included here as per the instruction to base it on data in the text.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.